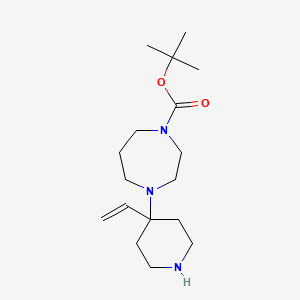

tert-Butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate

Description

Properties

Molecular Formula |

C17H31N3O2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C17H31N3O2/c1-5-17(7-9-18-10-8-17)20-12-6-11-19(13-14-20)15(21)22-16(2,3)4/h5,18H,1,6-14H2,2-4H3 |

InChI Key |

NLGMKUZKSACXCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2(CCNCC2)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Ethenyl Group: The ethenyl group is introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst.

Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving a diamine and a dihalide.

Protection of the Amine Groups: The amine groups are protected using tert-butyl chloroformate to form the final tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of tert-butyl 1,4-diazepane-1-carboxylate derivatives highlights the impact of substituents on physicochemical properties, synthetic routes, and biological activity. Key analogs are summarized below:

Key Observations:

Substituent-Driven Lipophilicity :

- The 2-methoxyphenyl analog (Clog P = 2.1) is less lipophilic than the 4-decylphenyl derivative (predicted Clog P > 5), highlighting how aromatic and aliphatic groups tune membrane permeability.

- The ethenylpiperidinyl group may balance hydrophilicity and steric bulk, favoring blood-brain barrier penetration.

Reactivity and Functionalization :

- Bromothiadiazole and bromopyridyl derivatives (e.g., ) serve as intermediates for Suzuki-Miyaura cross-coupling .

- The ethenyl group in the target compound could undergo polymerization or epoxidation for material science applications.

Biological Activity: Aryl-substituted derivatives (e.g., 2-methoxyphenyl, o-tolyl) show receptor-binding activity , while alkylated analogs (e.g., cyclopropylmethyl) may enhance metabolic stability .

Safety Profiles :

- Similar Boc-protected diazepanes (e.g., tert-butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate) exhibit acute toxicity (H302, H312, H332) , underscoring the need for careful handling.

Biological Activity

tert-Butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate, with the CAS number 83797-71-1, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and effects based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₇H₃₁N₃O₂

- Molecular Weight : 303.46 g/mol

This compound belongs to the class of diazepanes, which are known for their diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the formation of the diazepane ring, followed by the introduction of the tert-butyl and ethenyl groups. The specific synthetic route can vary based on the desired purity and yield.

Research indicates that diazepane derivatives can interact with various biological targets. Specifically, compounds like this compound may act as inhibitors of serine proteases such as Factor Xa, which is crucial in the coagulation cascade. Such interactions suggest potential applications in anticoagulant therapies .

Anticoagulant Activity

A notable study highlighted the anticoagulant properties of similar diazepane derivatives. For instance, compounds designed to inhibit Factor Xa exhibited significant anticoagulant effects without prolonging bleeding time. The IC₅₀ value for a related compound was reported at 6.8 nM, indicating potent activity . While specific data for this compound is limited, its structural similarity suggests comparable efficacy.

Neuropharmacological Effects

Diazepanes are also known to exhibit neuropharmacological effects. Compounds in this class may influence neurotransmitter systems and have been explored for their potential in treating anxiety and depression. Further research is needed to elucidate the specific neuroactive properties of this compound.

Case Studies

While direct case studies on this compound are sparse, related compounds have been investigated extensively:

| Compound Name | Biological Activity | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound A | Factor Xa Inhibitor | 6.8 nM | |

| Compound B | Neuroactive | TBD |

These findings underscore the potential relevance of this compound in therapeutic applications.

Q & A

Q. Q1. What synthetic routes are reported for tert-butyl 4-(4-ethenylpiperidin-4-yl)-1,4-diazepane-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer :

- Key Steps :

- Core Diazepane Formation : Start with tert-butyl 1,4-diazepane-1-carboxylate (synthesized via Boc-protection of homopiperazine in methanol) .

- Piperidine Coupling : Use Pd-mediated cross-coupling (e.g., Pd₂(dba)₃, (±)-BINAP) under inert conditions to introduce the ethenylpiperidinyl group. Reaction conditions (110°C, 21 hours in degassed xylenes) minimize catalyst poisoning .

- Deprotection : Remove the Boc group using TFA/water to yield the free amine intermediate .

- Yield Optimization :

Structural Characterization

Q. Q2. How can conflicting NMR data for diazepane derivatives be resolved during structural confirmation?

Methodological Answer :

- 1H/13C NMR Analysis :

- Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the diazepane core. For example, the tert-butyl group appears as a singlet at δ 1.45 ppm (1H) and 28.2 ppm (13C) .

- Rotameric Splitting : Address split signals (e.g., in EtOAc-purified samples) by analyzing diastereotopic protons or variable-temperature NMR .

- Cross-Validation : Combine with HRMS (exact mass ±2 ppm) and IR (C=O stretch at ~1680 cm⁻¹) to confirm functional groups .

Safety and Hazard Mitigation

Q. Q3. What are the GHS hazard classifications and recommended handling protocols for this compound?

Methodological Answer :

- GHS Classification :

- Waste Management :

- Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before disposal. Store hazardous waste separately for professional treatment .

Computational Modeling

Q. Q4. How can computational tools predict the lipophilicity (Clog P) and solubility of this compound?

Methodological Answer :

- Clog P Calculation :

- Use software like Molinspiration or ACD/Labs to estimate partition coefficients. For example, tert-butyl groups reduce Clog P by ~1.5 units compared to unsubstituted analogs .

- Solubility Prediction :

Advanced Reaction Challenges

Q. Q5. How can side reactions during Pd-catalyzed coupling steps be mitigated?

Methodological Answer :

- Common Side Reactions :

- β-Hydride elimination in ethenyl groups; protodeboronation in Suzuki couplings.

- Mitigation Strategies :

Crystallographic Refinement

Q. Q6. How is SHELX software utilized in crystallographic studies of related diazepane derivatives?

Methodological Answer :

- Structure Solution :

- Refinement :

Chromatographic Purification

Q. Q7. What solvent systems effectively separate rotamers in diazepane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.